molecular formula C39H49N2O3PPdS B2439411 DavePhos-Pd-G3, AldrichCPR CAS No. 1445085-87-9

DavePhos-Pd-G3, AldrichCPR

Cat. No.: B2439411
CAS No.: 1445085-87-9
M. Wt: 763.29
InChI Key: FBIRGVXUSGLNQE-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

DavePhos-Pd-G3, also known as MFCD27978422, is a modified G3 precatalyst . It primarily targets various cross-coupling reactions . These reactions are fundamental processes in organic chemistry, used to create carbon-carbon bonds between two different organic fragments.

Mode of Action

The compound interacts with its targets by acting as a catalyst In the case of DavePhos-Pd-G3, it facilitates the formation of carbon-carbon bonds in cross-coupling reactions .

Biochemical Pathways

The biochemical pathways affected by DavePhos-Pd-G3 are those involved in the formation of carbon-carbon bonds. These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions are the formation of new organic compounds, which can be used in various applications, from pharmaceuticals to materials science.

Result of Action

The result of DavePhos-Pd-G3’s action is the efficient formation of carbon-carbon bonds in various cross-coupling reactions . This leads to the creation of new organic compounds, which can be used in a wide range of applications.

Safety and Hazards

Non-emergency personnel are advised to avoid inhalation of dusts and contact with the substance. Adequate ventilation should be ensured .

Future Directions

The search results did not provide specific information on the future directions of DavePhos-Pd-G3 .

Biochemical Analysis

Biochemical Properties

DavePhos-Pd-G3, AldrichCPR plays a significant role in biochemical reactions, particularly in cross-coupling reactions . It interacts with various enzymes and proteins to facilitate these reactions. The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available resources.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in various cross-coupling reactions . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific details of these interactions are not mentioned in the available resources.

Preparation Methods

DavePhos-Pd-G3 is synthesized from the second-generation precatalyst by methylation of the amino group on the biphenyl backbone . The synthetic route involves the following steps:

    Starting Material: The second-generation precatalyst is used as the starting material.

    Methylation: The amino group on the biphenyl backbone is methylated using appropriate methylating agents under controlled reaction conditions.

    Purification: The resulting product is purified to obtain DavePhos-Pd-G3 with high purity.

Industrial production methods involve scaling up the synthetic route while ensuring the reaction conditions are optimized for large-scale production. The compound is then purified and tested for quality assurance before being made available for commercial use .

Chemical Reactions Analysis

DavePhos-Pd-G3 undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions . Some of the common reactions it catalyzes include:

    Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines to form C-N bonds.

    Heck Reaction: This reaction involves the coupling of aryl halides with alkenes to form substituted alkenes.

    Hiyama Coupling: This reaction involves the coupling of organosilanes with aryl halides to form biaryl compounds.

    Negishi Coupling: This reaction involves the coupling of organozinc compounds with aryl halides to form biaryl compounds.

    Sonogashira Coupling: This reaction involves the coupling of aryl halides with terminal alkynes to form substituted alkynes.

    Stille Coupling: This reaction involves the coupling of organostannanes with aryl halides to form biaryl compounds.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include aryl halides, amines, alkenes, organosilanes, organozinc compounds, terminal alkynes, organostannanes, boronic acids, and appropriate solvents and bases . The major products formed from these reactions are biaryl compounds, substituted alkenes, substituted alkynes, and C-N bond-containing compounds .

Properties

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36NP.C12H10N.CH4O3S.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDJJLODFHACTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N2O3PPdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445085-87-9
Record name 2'-(dicyclohexylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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